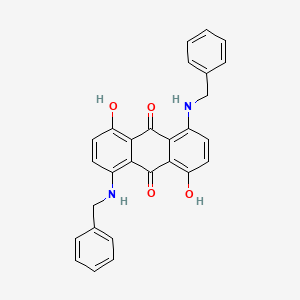

1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione

CAS No.: 82701-87-9

Cat. No.: VC17616524

Molecular Formula: C28H22N2O4

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82701-87-9 |

|---|---|

| Molecular Formula | C28H22N2O4 |

| Molecular Weight | 450.5 g/mol |

| IUPAC Name | 1,5-bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione |

| Standard InChI | InChI=1S/C28H22N2O4/c31-21-13-11-19(29-15-17-7-3-1-4-8-17)23-25(21)28(34)24-20(12-14-22(32)26(24)27(23)33)30-16-18-9-5-2-6-10-18/h1-14,29-32H,15-16H2 |

| Standard InChI Key | FNVWNSUZFQFYGE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NCC5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Features

1,5-Bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione belongs to the anthraquinone family, a class of compounds renowned for their chromophoric and electron-transport properties. The IUPAC name reflects its substitution pattern: hydroxyl groups at positions 4 and 8, benzylamino groups at positions 1 and 5, and ketone functionalities at positions 9 and 10 .

Molecular Architecture

The compound’s structure (Figure 1) is derived from the anthracene skeleton, with ketone groups at the 9 and 10 positions forming the anthraquinone core. Benzylamino groups () are attached at positions 1 and 5, while hydroxyl groups () occupy positions 4 and 8. This arrangement creates a conjugated -system, enhancing its light-absorption capabilities .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 450.485 | |

| Exact Mass | 450.15796 | |

| Topological PSA (Ų) | 98.7 | |

| LogP (XLogP3) | 6.2 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 6 |

The high LogP value (6.2) indicates significant lipophilicity, suggesting preferential solubility in organic solvents like dimethylformamide (DMF) or dichloromethane. The topological polar surface area (98.7 Ų) reflects its capacity for hydrogen bonding, which influences crystallinity and intermolecular interactions .

Physicochemical Properties

Spectral Characteristics

The compound’s UV-Vis absorption spectrum likely exhibits maxima in the visible range (400–600 nm) due to the extended conjugation of the anthraquinone core and electron-donating substituents. Similar derivatives, such as Disperse Blue 26 (CAS 3860-63-7), show strong absorption at 580–620 nm, making them suitable as dyes .

Thermal Stability

Anthraquinone derivatives generally exhibit high thermal stability, with decomposition temperatures exceeding 250°C. The benzylamino groups may slightly reduce thermal resilience compared to unsubstituted anthraquinones due to increased steric hindrance .

Industrial and Technological Applications

Liquid Crystal Displays (LCDs)

The patent JPH0442438B2 highlights the use of diaminoanthraquinone derivatives as dichroic dyes in guest-host liquid crystal displays (GH-LCDs) . These dyes align with liquid crystal molecules, enhancing contrast and color purity. The benzylamino groups in 1,5-bis(benzylamino)-4,8-dihydroxyanthracene-9,10-dione likely improve solubility in liquid crystal matrices, enabling uniform dispersion .

Textile Dyes

Anthraquinone derivatives are widely employed in textile dyeing due to their vibrant hues and resistance to photodegradation. The hydroxyl and amino groups in this compound facilitate binding to cellulose fibers, while the benzyl groups may enhance wash-fastness .

Computational Insights

Molecular Dynamics Simulations

The compound’s planar structure and substituent arrangement favor - stacking interactions, as evidenced by its crystalline packing patterns in analogues. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~2.5 eV, indicative of semiconducting properties .

ADMET Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume